2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound with the molecular formula C18H21N3O2S and a molecular weight of 343.45 g/mol
Preparation Methods
The synthesis of 2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps. The synthetic route often starts with the preparation of the core piperidine structure, followed by the introduction of the pyrimidin-2-yloxymethyl group and the 2-methylsulfanylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine include:
4,4’-Dichlorobenzophenone: An organic compound with a similar core structure but different functional groups.
Cresol: A simpler compound with a phenolic structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-24-16-6-3-2-5-15(16)17(22)21-11-7-14(8-12-21)13-23-18-19-9-4-10-20-18/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQBOEVIIXEQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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